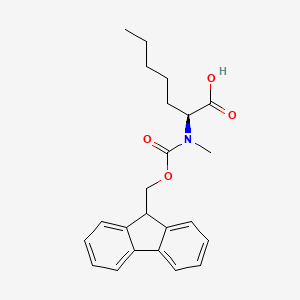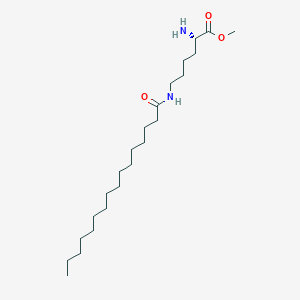![molecular formula C12H16N2O6Se B8238793 (2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid](/img/structure/B8238793.png)
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, and a selenide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Selenide Formation: The reaction of the nitro-dimethoxybenzene with a selenide source to form the selenide linkage.
Amino Acid Coupling: The coupling of the selenide-containing intermediate with an amino acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The selenide linkage can be oxidized to form diselenides or other selenium-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenide linkage can yield diselenides, while reduction of the nitro group can produce an amino derivative.
科学的研究の応用
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a useful probe for studying biochemical pathways.
Industry: It can be used in the synthesis of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which (2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the selenide linkage can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylthio]propanoic acid: Similar structure but with a sulfur atom instead of selenium.
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
The presence of the selenide linkage in (2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid distinguishes it from other similar compounds. Selenium-containing compounds often exhibit unique redox properties and biological activities that are not observed in their sulfur analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6Se/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWQZRUIGQADY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C[Se]CC(C(=O)O)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C[Se]C[C@@H](C(=O)O)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6Se |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{1-[(5s)-5-Ammonio-6-oxido-6-oxohexyl]imidazolium-3-yl}-l-norleucinate](/img/structure/B8238737.png)





![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)

![(2S)-2-amino-6-[bis(pyridin-2-ylmethyl)amino]hexanoic acid](/img/structure/B8238781.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-chlorohexane](/img/structure/B8238792.png)

![(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8238798.png)

